3,6-Anhydro-D-galactose

概要

説明

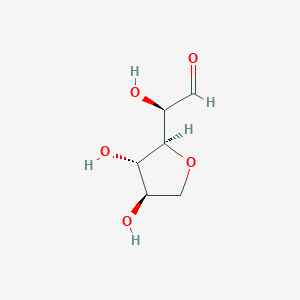

3,6-Anhydro-D-galactose is a monosaccharide derivative of galactose, commonly found in red algae. It is a key component of polysaccharides such as carrageenan and agarose. This compound is characterized by the presence of an anhydro bridge between the third and sixth carbon atoms, which imparts unique structural and functional properties .

準備方法

Synthetic Routes and Reaction Conditions: 3,6-Anhydro-D-galactose can be synthesized through the acid-catalyzed hydrolysis of κ-carrageenan, a sulfated polysaccharide. The process involves the use of various acid catalysts such as hydrochloric acid, formic acid, acetic acid, and nitric acid. The optimal conditions for hydrolysis include a temperature of 100°C and a reaction time of 30 minutes using 0.2 M hydrochloric acid. This method yields approximately 2.81 g/L of this compound .

Industrial Production Methods: Industrial production of this compound typically involves the enzymatic conversion of carrageenans. This process utilizes carrageenolytic enzymes, including sulfatases, to break down the complex sulfation patterns of carrageenans. The enzymatic bioconversion is a sustainable approach, allowing for the efficient production of this compound from red-algal feedstocks .

化学反応の分析

Types of Reactions: 3,6-Anhydro-D-galactose undergoes various chemical reactions, including:

Oxidation: This reaction can convert this compound into corresponding acids.

Reduction: Reduction reactions can yield alcohol derivatives.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products:

Oxidation: Produces acids such as galactonic acid.

Reduction: Yields alcohols like galactitol.

Substitution: Results in various substituted derivatives depending on the reagents used

科学的研究の応用

Chemical Properties and Structure

3,6-Anhydro-D-galactose is characterized by its unique structure which features a five-membered ring. It is a crucial building block in the polysaccharide structure of carrageenan and agarose. The compound exhibits various physiological activities such as antioxidant, anti-inflammatory, and anticancer properties, making it a valuable ingredient in multiple applications.

Food Industry Applications

Functional Additive in Food Products

This compound serves as a functional additive in food products due to its gelling properties. It enhances the texture and stability of food items, particularly in dairy products and desserts. The compound can improve mouthfeel and extend shelf life by acting as a stabilizer.

Nutraceuticals

Research indicates that this compound may have beneficial health effects when included in functional foods. Its antioxidant properties can help mitigate oxidative stress, potentially reducing the risk of chronic diseases .

| Application | Description |

|---|---|

| Gelling Agent | Used to improve texture in dairy products and desserts |

| Nutraceutical | May provide health benefits through antioxidant properties |

Pharmaceutical Applications

Drug Delivery Systems

This compound is being investigated for its potential use in drug delivery systems. Its biocompatibility and ability to form hydrogels make it suitable for encapsulating drugs, allowing for controlled release and targeted therapy .

Anticancer Research

Studies have shown that this compound exhibits anticancer properties. It has been reported to inhibit tumor growth and enhance the efficacy of certain chemotherapeutic agents . This has led to its exploration as a potential therapeutic agent in cancer treatment protocols.

| Application | Description |

|---|---|

| Drug Delivery | Potential for encapsulating drugs in hydrogels |

| Anticancer | Inhibits tumor growth; enhances chemotherapy effectiveness |

Cosmetic Industry Applications

Skin Whitening Agents

The compound is recognized for its skin-whitening properties and is used in cosmetic formulations aimed at reducing pigmentation . Its ability to inhibit melanin production makes it an attractive ingredient for skincare products.

Anti-inflammatory Effects

In addition to its whitening effects, this compound has demonstrated anti-inflammatory properties, making it beneficial in formulations designed to soothe irritated skin .

| Application | Description |

|---|---|

| Skin Whitening | Reduces pigmentation; used in cosmetic formulations |

| Anti-inflammatory | Soothes irritated skin; enhances skincare products |

Case Studies

Case Study 1: Nutraceutical Development

A study explored the incorporation of this compound into yogurt products. The results indicated improved antioxidant activity compared to control samples without the compound. Sensory evaluations showed no adverse effects on taste or texture, suggesting its viability as a functional ingredient in dairy products .

Case Study 2: Drug Formulation

Research on a drug delivery system utilizing this compound demonstrated successful encapsulation of a chemotherapeutic agent. The study reported controlled release profiles that enhanced drug bioavailability while minimizing side effects associated with traditional delivery methods .

作用機序

The mechanism of action of 3,6-Anhydro-D-galactose involves its interaction with specific enzymes and molecular pathways. For instance, in red algae, the compound is formed through the action of sulfurylases, which introduce the anhydro bridge. This structural modification affects the conformation of the galactose unit, influencing its reactivity and interaction with other molecules .

類似化合物との比較

3,6-Anhydro-L-galactose: Found in agarose and porphyran.

D-galactose: A common monosaccharide in various polysaccharides.

L-galactose: Another galactose derivative with distinct properties.

Comparison: 3,6-Anhydro-D-galactose is unique due to its anhydro bridge, which imparts specific structural and functional characteristics. Unlike D-galactose and L-galactose, the anhydro form exhibits different reactivity and stability, making it valuable for specialized applications in biotechnology and industry .

生物活性

3,6-Anhydro-D-galactose (D-AnG) is a unique monosaccharide derived from the hydrolysis of polysaccharides such as carrageenan and agar. Its biological activity has garnered interest due to its potential applications in various fields including microbiology, food science, and pharmacology. This article explores the biological activity of D-AnG, focusing on its metabolic pathways, enzymatic interactions, and potential therapeutic effects.

1. Metabolic Pathways

The metabolism of this compound involves a series of enzymatic reactions that convert it into useful metabolic intermediates. Research has detailed a novel metabolic pathway where D-AnG is transformed into pyruvate and D-glyceraldehyde-3-phosphate through four key enzyme-catalyzed reactions. The pathway is structured as follows:

- This compound → 3,6-Anhydro-D-galactonate → 2-Keto-3-deoxy-D-galactonate → 2-Keto-3-deoxy-6-phospho-D-galactonate → Pyruvate + D-Glyceraldehyde-3-phosphate .

This metabolic route is significant as it demonstrates how D-AnG can be utilized by carrageenan-degrading microorganisms, indicating its role in microbial ecology and potential biotechnological applications.

2. Enzymatic Activity

Recent studies have identified specific enzymes capable of hydrolyzing D-AnG. For instance, the exo-(α-1,3)-3,6-anhydro-D-galactosidase (ZgGH129) from Zobellia galactanivorans has been shown to cleave D-AnG residues from carrageenan oligosaccharides. This enzyme exhibits preferences for substrates containing sulfate groups, indicating its specialized function in degrading sulfated polysaccharides .

Table 1: Enzymatic Properties of ZgGH129

| Enzyme Name | Source | Substrate Specificity | Reaction Type |

|---|---|---|---|

| ZgGH129 | Zobellia galactanivorans | α-1,3-linked this compound | Exo-glycosidase |

This enzymatic activity not only highlights the biochemical versatility of D-AnG but also its importance in the degradation of marine polysaccharides.

3. Biological Effects and Applications

The physiological activities of D-AnG and its derivatives have been explored for their potential health benefits. Studies indicate that oligosaccharides derived from agarose and carrageenan exhibit antioxidant, anti-inflammatory, and anti-cancer properties . These activities are attributed to the structural characteristics of the polysaccharides that include D-AnG.

Case Study: Antioxidant Activity

A study assessed the antioxidant capacity of agar-derived oligosaccharides containing D-AnG. The results demonstrated that these oligosaccharides effectively scavenged free radicals and reduced oxidative stress markers in vitro. This suggests that D-AnG could be a valuable component in functional foods aimed at reducing oxidative damage .

4. Industrial Applications

Given its unique properties, D-AnG has potential applications in various industries:

- Food Industry : As a functional ingredient for enhancing health benefits in food products.

- Pharmaceuticals : In drug formulations due to its bioactive properties.

- Biotechnology : As a substrate in microbial fermentation processes for producing biofuels or bioplastics.

特性

IUPAC Name |

(2R)-2-[(2S,3S,4R)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c7-1-3(8)6-5(10)4(9)2-11-6/h1,3-6,8-10H,2H2/t3-,4+,5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZYRMLAWNVOIEX-BGPJRJDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(O1)C(C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H](O1)[C@H](C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20931029 | |

| Record name | 3,6-Anhydrohexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20931029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14122-18-0 | |

| Record name | 3,6-Anhydrogalactose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14122-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Anhydrogalactose, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014122180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Anhydrohexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20931029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-ANHYDROGALACTOSE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/394UTL09IF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。